Jasmine lactone-d2
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Overview
Description
Jasmine lactone-d2 is a deuterated labeled compound, specifically a deuterated form of (±)-Cotinine-N-β-Glucuronide. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can significantly affect their pharmacokinetic and metabolic profiles . This compound is primarily used as a tracer in drug development and other scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Jasmine lactone-d2 involves the incorporation of deuterium into the lactone structure. This can be achieved through various synthetic routes, including deuterium exchange reactions and the use of deuterated reagents. One common method is the deuteration of the precursor compound using deuterated solvents or deuterium gas under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuteration processes. These processes are designed to ensure high purity and yield of the deuterated compound. The use of advanced deuteration techniques and equipment is essential to achieve the desired isotopic labeling .
Chemical Reactions Analysis
Types of Reactions
Jasmine lactone-d2 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The lactone ring can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Jasmine lactone-d2 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to track the incorporation and distribution of deuterium-labeled compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and products, particularly in the field of polymer science .
Mechanism of Action
The mechanism of action of Jasmine lactone-d2 involves its incorporation into molecules as a deuterium-labeled tracer. Deuterium substitution can affect the pharmacokinetic and metabolic profiles of the compound, leading to changes in its absorption, distribution, metabolism, and excretion. The molecular targets and pathways involved depend on the specific application and the compound being studied .
Comparison with Similar Compounds
Similar Compounds
Jasmine lactone: The non-deuterated form of Jasmine lactone-d2.
Methyl jasmonate: A related compound used in plant biology and perfumery.
Jasmonoyl-L-isoleucine: Another jasmonate derivative with biological activity
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The incorporation of deuterium allows for precise tracking and quantitation in various studies, making it a valuable tool in drug development and other research fields .
Properties
Molecular Formula |
C10H16O2 |
---|---|
Molecular Weight |
170.24 g/mol |
IUPAC Name |
6-[(Z)-2,3-dideuteriopent-2-enyl]oxan-2-one |
InChI |
InChI=1S/C10H16O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h3-4,9H,2,5-8H2,1H3/b4-3-/i3D,4D |
InChI Key |
XPPALVZZCMPTIV-KKLCAENNSA-N |
Isomeric SMILES |
[2H]/C(=C(\[2H])/CC1CCCC(=O)O1)/CC |
Canonical SMILES |
CCC=CCC1CCCC(=O)O1 |
Origin of Product |
United States |
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